Mebetide
Overview
Description
. It is primarily used as a pharmaceutical analytical impurity and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mebetide can be synthesized through a series of chemical reactions involving the formation of the thiadiazine ring. The synthesis typically starts with the reaction of 2-aminobenzenesulfonamide with methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized to form the thiadiazine ring structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding thiadiazine derivatives with reduced sulfur oxidation states.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Various substituted thiadiazine compounds depending on the nucleophile used.
Scientific Research Applications
Mebetide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: Utilized in the development and testing of new chemical processes and products.
Mechanism of Action
The mechanism of action of Mebetide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Mebetide can be compared with other thiadiazine derivatives and sulfonamide compounds:
Similar Compounds: 3-methyl-2H-benzo[e][1,2,4]thiadiazine, sulfanilamide, sulfathiazole.
Uniqueness: this compound’s unique structure and functional groups give it distinct chemical and biological properties, making it valuable for specific research and industrial applications.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWRKMPNEIXNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189561 | |
Record name | Mebetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-81-6 | |
Record name | 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebetide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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